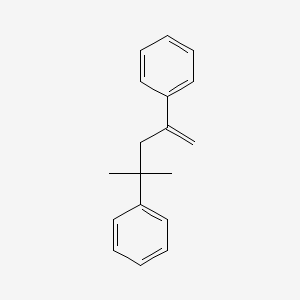

2,4-Diphenyl-4-methyl-1-pentene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-4-phenylpent-4-en-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20/c1-15(16-10-6-4-7-11-16)14-18(2,3)17-12-8-5-9-13-17/h4-13H,1,14H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKCNEIWFQCSCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=C)C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044253 | |

| Record name | 2,4-Diphenyl-4-methyl-1-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzene, 1,1'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6362-80-7 | |

| Record name | 2,4-Diphenyl-4-methyl-1-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6362-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2,4-diphenyl-1-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006362807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Diphenyl-4-methyl-1-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bisbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-2,4-DIPHENYL-1-PENTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W7U3P4C7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Acid-Catalyzed α-Methylstyrene Dimerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed dimerization of α-methylstyrene, a reaction of significant industrial and academic interest. The dimerization process yields valuable chemical intermediates, primarily unsaturated linear dimers and a saturated cyclic dimer. The selectivity towards these products is highly dependent on the reaction conditions, including the type of acid catalyst, temperature, and solvent. This document details the underlying cationic mechanism, provides a selection of experimental protocols, and presents quantitative data from various catalytic systems.

The Reaction Mechanism: A Cationic Pathway

The acid-catalyzed dimerization of α-methylstyrene proceeds through a well-established cationic polymerization mechanism. The reaction is initiated by the protonation of the α-methylstyrene monomer by an acid catalyst, leading to the formation of a stable tertiary benzylic carbocation. This carbocation then acts as an electrophile, attacking the electron-rich double bond of a second α-methylstyrene molecule. This step forms a new, larger carbocation. The reaction can then proceed via two main pathways: deprotonation to yield unsaturated linear dimers or an intramolecular electrophilic aromatic substitution (Friedel-Crafts alkylation) to form a cyclic dimer.

Initiation

The reaction commences with the protonation of the vinyl group of α-methylstyrene by an acid catalyst (H⁺A⁻), generating a cumyl cation. This carbocation is relatively stable due to the delocalization of the positive charge into the aromatic ring.

Propagation and Product Formation

The cumyl cation readily attacks a second molecule of α-methylstyrene. This electrophilic addition results in the formation of a dimeric carbocation. From this key intermediate, the reaction can diverge to form either linear or cyclic products.

-

Formation of Linear Dimers: The dimeric carbocation can lose a proton from an adjacent carbon atom, leading to the formation of two isomeric unsaturated linear dimers: 2,4-diphenyl-4-methyl-1-pentene and 2,4-diphenyl-4-methyl-2-pentene. The former is often the kinetic product, favored at lower temperatures.[1]

-

Formation of the Cyclic Dimer: Alternatively, the dimeric carbocation can undergo an intramolecular cyclization. This involves the carbocation attacking the ortho-position of the terminal phenyl group in an electrophilic aromatic substitution reaction. Subsequent deprotonation yields the saturated cyclic dimer, 1,1,3-trimethyl-3-phenylindan. This product is thermodynamically more stable and its formation is favored at higher temperatures.[2]

Experimental Protocols

The synthesis of α-methylstyrene dimers can be achieved using a variety of acid catalysts under different reaction conditions. Below are detailed methodologies for key experiments.

Synthesis of 1,1,3-Trimethyl-3-phenylindan (Cyclic Dimer) using Sulfuric Acid[3][4]

This protocol outlines the synthesis of the cyclic dimer using sulfuric acid as the catalyst, which generally favors the formation of the thermodynamically stable indane derivative.

Materials:

-

α-Methylstyrene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water (H₂O)

-

Methanol (B129727) (for recrystallization)

-

500 mL three-necked round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser

Procedure:

-

To a 500 mL three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add 32.0 g (0.27 mol) of α-methylstyrene.

-

Slowly add a pre-cooled mixture of 68 mL of concentrated sulfuric acid and 130 mL of water to the flask with stirring.

-

Heat the mixture to reflux and maintain vigorous stirring for 20 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully separate the lower aqueous acid layer and discard it.

-

Wash the upper organic layer with water several times.

-

The crude product can be purified by recrystallization from methanol to yield white crystals of 1,1,3-trimethyl-3-phenylindan.

Selective Synthesis of this compound (Linear Dimer) using a Brönsted Acidic Ionic Liquid[2]

This method demonstrates the use of a Brönsted acidic ionic liquid to selectively produce the linear dimer at a controlled temperature.

Materials:

-

α-Methylstyrene

-

Brönsted acidic ionic liquid, e.g., [Hmim]+BF₄⁻

-

Reaction vessel with temperature control and stirring

Procedure:

-

The dimerization is carried out under solvent-free conditions.

-

Charge the reaction vessel with α-methylstyrene and the Brönsted acidic ionic liquid catalyst.

-

Heat the reaction mixture to 60 °C with stirring.

-

Maintain the reaction at this temperature until the desired conversion is achieved (monitoring by GC or other suitable analytical techniques is recommended).

-

Upon completion, the product can be separated from the ionic liquid catalyst by decantation or extraction. The ionic liquid can often be reused.

Quantitative Data on Dimerization

The product distribution and reaction efficiency are highly sensitive to the choice of catalyst and reaction parameters. The following tables summarize quantitative data from various studies.

Influence of Catalyst and Temperature on Product Selectivity

| Catalyst | Temperature (°C) | α-Methylstyrene Conversion (%) | Selectivity for this compound (%) | Selectivity for 1,1,3-Trimethyl-3-phenylindan (%) | Reference |

| Sulfuric Acid / Water | Reflux | 68 | - | High (major product) | [3] |

| [Hmim]⁺BF₄⁻ | 60 | >92 | 93 | - | [2] |

| [Hmim]⁺BF₄⁻ | 170 | - | - | 100 | [2] |

| [HexMIm]BF₄–HBF₄ | 60 | 98.7 | 90.8 | - | [4] |

| [HexMIm]BF₄–HBF₄ | 120 | - | - | 100 | [4] |

| Alkylaminium-chloroaluminate | Not specified | 100 | Low | ~97 | [4] |

| Solid Acid (H₂SO₄/B₂O₃/H₃PO₄) | Room Temp. | High | High | - | [5] |

| Zeolite NiHY | Not specified | - | Higher percentage of linear dimers | Lower percentage of cyclic dimer | [6] |

Yields of Dimerization Products with Different Catalysts

| Catalyst | Product(s) | Yield (%) | Reference |

| Sulfuric Acid / Water | 1,1,3-Trimethyl-3-phenylindane | 68 | [3] |

| Stannic Chloride | Dimer mixture | Yield increases with initial monomer concentration | [7] |

| Heteropolyacid (Keggin type) | This compound | 45 | [8] |

| Heteropolyacid (Keggin type) | 2,4-Diphenyl-4-methyl-2-pentene | 50 | [8] |

| Heteropolyacid (Wells-Dawson type) | 1,1,3-Trimethyl-3-phenylindan | 97 | [8] |

Conclusion

The acid-catalyzed dimerization of α-methylstyrene is a versatile reaction that can be tuned to selectively produce either linear unsaturated dimers or a saturated cyclic dimer. The reaction proceeds via a cationic mechanism involving a key dimeric carbocation intermediate. The choice of acid catalyst and, critically, the reaction temperature are the primary factors controlling the product distribution. Lower temperatures generally favor the formation of the kinetic linear dimer, this compound, while higher temperatures promote the formation of the thermodynamically more stable cyclic dimer, 1,1,3-trimethyl-3-phenylindan. The use of modern catalysts such as ionic liquids and solid acids offers high selectivity and, in some cases, the advantage of catalyst recyclability. This guide provides a foundational understanding and practical protocols for researchers and professionals working with this important chemical transformation.

References

- 1. This compound | 6362-80-7 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,1,3-Trimethyl-3-phenylindane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 8. researchgate.net [researchgate.net]

Synthesis of 2,4-diphenyl-4-methyl-1-pentene from α-methylstyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 2,4-diphenyl-4-methyl-1-pentene, an unsaturated linear dimer of α-methylstyrene, is a significant reaction in organic and polymer chemistry. This molecule serves as a valuable intermediate in various synthetic pathways and as a molecular weight regulator in polymerization processes. The primary route to this compound is the cationic dimerization of α-methylstyrene, a reaction that can be catalyzed by a variety of acidic systems, including Brønsted acids, Lewis acids, solid acids, and ionic liquids. The selectivity of this reaction is a critical aspect, with the potential formation of byproducts such as the cyclic dimer, 1,1,3-trimethyl-3-phenylindan, and the isomeric unsaturated dimer, 2,4-diphenyl-4-methyl-2-pentene. This guide provides an in-depth overview of the synthesis, including reaction mechanisms, a comparative analysis of catalytic systems through tabulated data, detailed experimental protocols, and characterization methods.

Introduction

α-Methylstyrene (AMS) is an organic compound that can undergo dimerization under acidic conditions to yield several products. Among these, this compound is often the desired product due to its utility as a chemical intermediate and a chain transfer agent in polymerization. The synthesis is achieved through a cationic dimerization mechanism. The choice of catalyst and reaction conditions plays a pivotal role in directing the selectivity towards the desired linear dimer over the formation of the cyclic indan (B1671822) derivative or other oligomers. This technical guide aims to provide a comprehensive resource for the synthesis and characterization of this compound.

Reaction Mechanism and Selectivity

The synthesis of this compound from α-methylstyrene proceeds via a cationic dimerization pathway. The generally accepted mechanism is initiated by the protonation of an α-methylstyrene molecule by an acid catalyst, which generates a stable tertiary carbocation. This carbocation then acts as an electrophile and attacks the double bond of a second α-methylstyrene molecule, forming a dimeric carbocation. The reaction is terminated by the elimination of a proton from this dimeric intermediate.

The regioselectivity of the proton elimination step is crucial for the product distribution. Deprotonation from the terminal methyl group leads to the formation of the desired exo-olefin, this compound. However, deprotonation from the internal methylene (B1212753) group can lead to the endo-olefin isomer, 2,4-diphenyl-4-methyl-2-pentene. Furthermore, an intramolecular electrophilic attack of the carbocation onto one of the phenyl rings can lead to the formation of the cyclic dimer, 1,1,3-trimethyl-3-phenylindan. The reaction conditions, particularly temperature and the nature of the catalyst, significantly influence the selectivity of these competing pathways.

Data Presentation: Comparison of Catalytic Systems

The efficiency and selectivity of the dimerization of α-methylstyrene are highly dependent on the chosen catalytic system and reaction conditions. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Dimerization using Brønsted Acidic Ionic Liquids

| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for this compound (%) | Reference |

| [Hmim]⁺BF₄⁻ | 60 | - | >92 | 93 | [1] |

| [HexMIm]BF₄–HBF₄ | 60 | - | 98.7 | 90.8 | [1] |

Note: At higher temperatures (e.g., 170°C with [Hmim]⁺BF₄⁻), the selectivity shifts almost completely to the cyclic dimer, 1,1,3-trimethyl-3-phenylindan.[1]

Table 2: Dimerization using Heteropolyacids and Other Acid Catalysts

| Catalyst | Solvent | Temperature (°C) | Yield of this compound (%) | Reference |

| H₃PW₁₂O₄₀ (Keggin) | - | - | 45 | [1] |

| H₆P₂W₁₈O₆₂ (Wells-Dawson) | - | - | - | [1] |

| H₁₄NaP₅W₃₀O₁₁₀ (Preyssler) | - | - | - | [1] |

| Sulfuric Acid | Methanol/Water | 80 | - (Product dimer contained 93% of the target compound) | [1] |

Note: The yields for the other two main products, 2,4-diphenyl-4-methyl-2-pentene and 1,1,3-trimethyl-3-phenylindan, were reported as 50% and 97% respectively under optimized conditions for each.[1]

Experimental Protocols

The following section provides a detailed, representative experimental protocol for the synthesis of this compound. This protocol is a composite based on common practices found in the literature.

Synthesis using a Brønsted Acidic Ionic Liquid (Based on the work of Gu, et al.)

Materials:

-

α-Methylstyrene (AMS)

-

1-H-3-methylimidazolium tetrafluoroborate (B81430) ([Hmim]⁺BF₄⁻)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a condenser, place α-methylstyrene and the ionic liquid catalyst, [Hmim]⁺BF₄⁻. The reaction is performed under solvent-free conditions.[1]

-

The reaction mixture is heated to 60°C with vigorous stirring.[1]

-

The progress of the reaction can be monitored by taking aliquots and analyzing them by gas chromatography (GC).

-

Upon completion of the reaction (typically when the conversion of α-methylstyrene is high, e.g., >92%), the reaction mixture is allowed to cool to room temperature.[1]

-

The product is extracted from the ionic liquid using diethyl ether. The ionic liquid phase can often be recovered and reused.

-

The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by vacuum distillation to isolate this compound from any unreacted monomer, other dimers, and oligomers.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to determine the conversion of α-methylstyrene and the selectivity for the different dimers by comparing the peak areas. MS fragmentation patterns can confirm the identity of the products.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the structure of this compound. The vinyl protons are expected to appear in the downfield region (around 5.0-5.4 ppm), while the aromatic protons of the two phenyl groups will produce signals in the range of 7.0-7.5 ppm. The methyl and methylene protons will have distinct signals in the upfield region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the different carbon environments in the molecule, further confirming its structure.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for C-H bonds of the aromatic rings and the aliphatic chain, as well as a characteristic peak for the C=C double bond of the terminal alkene.

Conclusion

The synthesis of this compound from α-methylstyrene is a well-established yet nuanced reaction. The use of Brønsted acidic ionic liquids offers an efficient and selective method, particularly at controlled temperatures. This guide provides the foundational knowledge, comparative data, and a detailed procedural outline to aid researchers in the successful synthesis and characterization of this important chemical compound. Careful control of reaction parameters is paramount to achieving high yields and selectivities of the desired linear dimer.

References

An In-depth Technical Guide to the Physical and Chemical Properties of α-Methylstyrene Dimer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of α-methylstyrene dimer. The information is curated for researchers, scientists, and professionals in drug development who utilize α-methylstyrene and its derivatives in their work. This document summarizes key quantitative data, details experimental protocols for property determination and synthesis, and provides visual representations of reaction pathways and experimental workflows.

Introduction to α-Methylstyrene Dimer

α-Methylstyrene (AMS) is an organic compound that can undergo dimerization to form a variety of isomers. The most commonly encountered and studied of these are the unsaturated linear dimer, 2,4-diphenyl-4-methyl-1-pentene, and the saturated cyclic dimer, 1,1,3-trimethyl-3-phenylindan.[1] The dimerization process is typically acid-catalyzed, and the reaction conditions can be tuned to favor the formation of a specific isomer.[2][3] These dimers are valuable intermediates in various chemical syntheses and find applications as chain transfer agents in polymerization reactions.[4][5]

Physical Properties

The physical properties of the two primary α-methylstyrene dimer isomers are summarized in the tables below. These properties are crucial for handling, purification, and application of these compounds.

Physical Properties of this compound (Unsaturated Linear Dimer)

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [5] |

| Molecular Formula | C₁₈H₂₀ | [5] |

| Molecular Weight | 236.36 g/mol | [5] |

| Boiling Point | 329.4 °C at 760 mmHg | [5] |

| Density | 0.99 g/cm³ | [5] |

| Refractive Index | 1.569 | NOF America Corporation |

Physical Properties of 1,1,3-Trimethyl-3-phenylindan (Saturated Cyclic Dimer)

| Property | Value | Reference |

| Appearance | White crystalline solid | [6][7] |

| Molecular Formula | C₁₈H₂₀ | [7] |

| Molecular Weight | 236.35 g/mol | [7] |

| Melting Point | 51-53 °C | [6] |

| Boiling Point | 154-155 °C at 8 mmHg | [8] |

| Solubility | Recrystallized from methanol (B129727) or isopropyl alcohol | [7][8] |

Chemical Properties and Reactivity

The chemical behavior of α-methylstyrene dimers is largely dictated by their structure. The unsaturated linear dimer possesses a reactive double bond, making it susceptible to addition reactions and polymerization. In contrast, the saturated cyclic dimer is relatively inert.

The acid-catalyzed dimerization of α-methylstyrene is a key chemical property. This reaction proceeds through a carbocationic intermediate. The initial protonation of an α-methylstyrene molecule leads to the formation of a stable tertiary carbocation. This carbocation can then react with another α-methylstyrene molecule in one of two ways:

-

Linear Dimerization: The carbocation attacks the double bond of a second monomer unit, followed by deprotonation to yield the unsaturated linear dimer.

-

Cyclodimerization: Following the initial addition, an intramolecular electrophilic aromatic substitution occurs, leading to the formation of the indane ring system of the saturated cyclic dimer.

The selectivity towards either the linear or cyclic dimer can be influenced by reaction conditions such as temperature, catalyst, and solvent.[2][3]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of α-methylstyrene dimers.

Synthesis of α-Methylstyrene Dimers (Acid-Catalyzed)

This protocol describes a general method for the acid-catalyzed dimerization of α-methylstyrene, which can be adapted to favor either the linear or cyclic dimer.

Materials:

-

α-Methylstyrene

-

Sulfuric acid (concentrated)

-

Water

-

Methanol (for recrystallization of the cyclic dimer)

-

Isopropyl alcohol (for recrystallization of the cyclic dimer)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Place α-methylstyrene into a round-bottom flask.

-

Slowly add a previously prepared and cooled mixture of sulfuric acid and water to the flask with stirring.[7]

-

Heat the mixture to reflux and maintain for a specified period. The reaction time can be varied to optimize the yield of the desired dimer.[7]

-

After reflux, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel. The organic layer (containing the dimers) will separate from the aqueous acidic layer.

-

Separate the organic layer and wash it sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator to obtain the crude dimer mixture.

Purification of α-Methylstyrene Dimers

The crude product from the synthesis is a mixture of isomers and unreacted monomer. The following methods can be used for purification.

Distillation (for the linear dimer): The unsaturated linear dimer, being a liquid with a high boiling point, can be purified by vacuum distillation.

Recrystallization (for the cyclic dimer): The saturated cyclic dimer is a solid and can be purified by recrystallization.

-

Dissolve the crude product in a minimal amount of hot methanol or 80% isopropyl alcohol.[7][8]

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the white crystals of 1,1,3-trimethyl-3-phenylindan by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry them.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the dimer isomers.

-

Sample Preparation: Dissolve 5-10 mg of the purified dimer in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the spectra on a standard NMR spectrometer. Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups present in the dimers.

-

Sample Preparation: For the liquid linear dimer, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For the solid cyclic dimer, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

-

Data Acquisition: Obtain the IR spectrum using a standard FT-IR spectrometer.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the dimers.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

-

Data Acquisition: Introduce the sample into the mass spectrometer. Electron ionization (EI) is a common method for this type of compound.

Visualizations

The following diagrams illustrate key processes related to α-methylstyrene dimer.

Caption: Acid-catalyzed dimerization of α-methylstyrene.

Caption: Experimental workflow for synthesis and analysis.

References

- 1. "Synthesis and Analysis of Dimers of Alpha-Methylstyrene" by Bhadreshkumar J. Mehta [scholarworks.wmich.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 6362-80-7 | Benchchem [benchchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. CN104058922A - Synthetic method of 1,1,3-trimethyl-3-phenyl indane - Google Patents [patents.google.com]

- 7. 1,1,3-Trimethyl-3-phenylindane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2,4-Diphenyl-4-methyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,4-diphenyl-4-methyl-1-pentene. The information contained herein is pivotal for the structural elucidation, identification, and purity assessment of this compound, which serves as a significant building block in various chemical syntheses, including polymer production and the development of advanced materials.

Chemical Structure and NMR Assignments

This compound (α-methylstyrene dimer) is a molecule with distinct proton and carbon environments that give rise to a characteristic NMR fingerprint. The structure and atom numbering for NMR signal assignment are presented below.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data has been compiled from available literature and spectral databases. It is important to note that slight variations in chemical shifts can occur depending on the solvent and spectrometer frequency.

Table 1: ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H1 (vinyl) | 5.2 - 5.4 | m | 2H |

| H3 (methine) | ~3.5 | t | 1H |

| H5 (methylene) | ~2.5 | d | 2H |

| H12, H13 (methyl) | ~1.3 | s | 6H |

| Aromatic Protons | 7.2 - 7.4 | m | 10H |

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C1 (vinyl) | ~113 |

| C2 (vinyl) | ~150 |

| C3 (methine) | ~50 |

| C4 (quaternary) | ~40 |

| C5 (methylene) | ~55 |

| C12, C13 (methyl) | ~30 |

| Aromatic Carbons | 125 - 148 |

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental for accurate structural analysis. Below is a detailed methodology for obtaining ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial. CDCl₃ is a commonly used solvent for non-polar organic compounds.

-

Dissolution: Gently swirl the vial to ensure the complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.

3.2. NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer:

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 32 scans are generally sufficient.

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans.

-

Acquisition Time (AQ): Approximately 3-4 seconds to ensure good resolution.

-

Spectral Width (SW): A spectral width of 12-16 ppm, centered around 6 ppm.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment with a 30° pulse angle (e.g., 'zgpg30' on Bruker instruments) is standard for quantitative analysis.

-

Number of Scans (NS): Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is typically required.

-

Relaxation Delay (D1): A longer relaxation delay of 2-5 seconds is recommended for accurate integration, especially for quaternary carbons.

-

Acquisition Time (AQ): Approximately 1-2 seconds.

-

Spectral Width (SW): A spectral width of 200-250 ppm, centered around 100 ppm.

3.3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

-

Integration: For ¹H NMR spectra, integrate the signals to determine the relative ratios of the different types of protons.

Workflow and Logical Relationships

The process of NMR analysis, from sample preparation to final data interpretation, follows a logical workflow.

Caption: Workflow for the NMR analysis of this compound.

This in-depth guide provides the essential information for the ¹H and ¹³C NMR analysis of this compound. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reproducible data, which is critical for confident structural assignment and purity determination in research and development settings. For more complex structural problems, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are recommended to unequivocally establish the connectivity of the molecular framework.

An In-depth Technical Guide to the Structural Isomers of α-Methylstyrene Dimer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural isomers of α-methylstyrene dimer, focusing on their synthesis, characterization, and the mechanisms governing their formation. This information is critical for professionals in chemical research and drug development who utilize these compounds as building blocks or intermediates in complex molecular syntheses.

Introduction to α-Methylstyrene Dimers

The dimerization of α-methylstyrene, an unsaturated aromatic hydrocarbon, leads to the formation of several structural isomers. These isomers can be broadly categorized into two main types: unsaturated linear dimers and a saturated cyclic dimer. The selective synthesis of a particular isomer is highly dependent on the reaction conditions, including the type of catalyst, temperature, and solvent employed.[1] The primary isomers discussed in this guide are:

-

Unsaturated Linear Dimers:

-

2,4-Diphenyl-4-methyl-1-pentene (also known as the "external" isomer)

-

2,4-Diphenyl-4-methyl-2-pentene (also known as the "internal" isomer)

-

-

Saturated Cyclic Dimer:

-

1,1,3-Trimethyl-3-phenylindan

-

The distinction between the "external" and "internal" linear isomers is based on the position of the carbon-carbon double bond. The external isomer, with its terminal double bond, is often the more desired product for further polymerization reactions.[2] The cyclic dimer is a saturated indane derivative formed through an intramolecular cyclization reaction.

Physicochemical and Spectroscopic Data of α-Methylstyrene Dimer Isomers

The distinct structural differences between the isomers of α-methylstyrene dimer result in unique physical and spectroscopic properties. These properties are essential for the identification and characterization of the synthesized products.

Physical Properties

The following table summarizes the key physical properties of the major α-methylstyrene dimer isomers.

| Property | This compound | 2,4-Diphenyl-4-methyl-2-pentene | 1,1,3-Trimethyl-3-phenylindan |

| Molecular Formula | C₁₈H₂₀ | C₁₈H₂₀ | C₁₈H₂₀ |

| Molecular Weight | 236.36 g/mol | 236.36 g/mol | 236.36 g/mol |

| Boiling Point | 161 °C @ 5 mmHg | Not available | 308-309 °C @ 760 mmHg |

| Melting Point | Not applicable (liquid at room temp.) | Not available | 52-53 °C |

| Density | ~0.99 g/mL | Not available | ~1.0 g/mL |

Spectroscopic Data

Spectroscopic techniques are invaluable for the structural elucidation of the α-methylstyrene dimer isomers.

| Isomer | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| This compound | δ 7.40-7.10 (m, 10H, Ar-H), 5.35 (s, 1H, =CH₂), 5.05 (s, 1H, =CH₂), 2.80 (s, 2H, -CH₂-), 1.40 (s, 6H, 2 x -CH₃) | δ 148.5, 146.2, 142.1, 128.4, 128.2, 127.0, 126.8, 126.0, 114.2, 55.5, 38.9, 29.0 |

| 1,1,3-Trimethyl-3-phenylindan | δ 7.30-7.00 (m, 9H, Ar-H), 2.35 (d, J=13.2 Hz, 1H, -CH₂-), 2.05 (d, J=13.2 Hz, 1H, -CH₂-), 1.65 (s, 3H, -CH₃), 1.30 (s, 3H, -CH₃), 1.05 (s, 3H, -CH₃) | δ 152.3, 149.8, 144.5, 128.3, 127.9, 126.3, 125.8, 125.5, 121.8, 56.8, 48.9, 31.8, 29.5, 28.7 |

| Isomer | Key IR Absorptions (cm⁻¹) |

| This compound | 3080 (C-H, aromatic), 2960 (C-H, aliphatic), 1640 (C=C, alkene), 1600, 1490 (C=C, aromatic), 900 (C-H bend, terminal alkene) |

| 1,1,3-Trimethyl-3-phenylindan | 3060 (C-H, aromatic), 2950 (C-H, aliphatic), 1600, 1480 (C=C, aromatic) |

| Isomer | Mass Spectrum (m/z) |

| This compound | 236 (M⁺), 221, 119, 91 |

| 2,4-Diphenyl-4-methyl-2-pentene | 236 (M⁺), 221, 131, 117, 91 |

| 1,1,3-Trimethyl-3-phenylindan | 236 (M⁺), 221, 145, 119, 91 |

Experimental Protocols for the Synthesis of α-Methylstyrene Dimer Isomers

The selective synthesis of either the linear or cyclic dimers can be achieved by carefully controlling the reaction conditions.

Synthesis of Unsaturated Linear Dimer (this compound)

This protocol is adapted from a method utilizing an acidic clay catalyst to favor the formation of the unsaturated linear dimer.[3][4]

Materials:

-

α-Methylstyrene

-

Activated clay or acid clay catalyst

-

Ethylene (B1197577) carbonate

-

Anhydrous sodium sulfate

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add activated clay (10 g) and ethylene carbonate (50 g).

-

Heat the mixture to 110 °C with stirring.

-

Slowly add α-methylstyrene (100 g) to the heated mixture over a period of 1 hour.

-

Maintain the reaction mixture at 110 °C for an additional 3 hours.

-

Cool the reaction mixture to room temperature and add 100 mL of toluene to dissolve the organic components.

-

Filter the mixture to remove the clay catalyst.

-

Wash the filtrate with 2 x 50 mL of water in a separatory funnel.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the toluene by rotary evaporation.

-

The crude product can be purified by vacuum distillation to yield this compound.

Synthesis of Saturated Cyclic Dimer (1,1,3-Trimethyl-3-phenylindan)

This protocol is a classic acid-catalyzed cyclodimerization of α-methylstyrene.

Materials:

-

α-Methylstyrene

-

Concentrated sulfuric acid

-

Water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, place α-methylstyrene (59 g, 0.5 mol).

-

Slowly add a cooled mixture of concentrated sulfuric acid (50 mL) and water (100 mL) to the flask with vigorous stirring.

-

Heat the mixture to reflux (approximately 100 °C) and maintain for 4 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture into 250 mL of cold water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with 2 x 50 mL of diethyl ether.

-

Combine the organic layers and wash successively with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the diethyl ether by rotary evaporation.

-

The resulting crude product can be purified by recrystallization from methanol (B129727) or by vacuum distillation to yield 1,1,3-trimethyl-3-phenylindan.

Reaction Mechanism and Visualization

The formation of the different α-methylstyrene dimer isomers proceeds through a cationic dimerization mechanism. The reaction is initiated by the protonation of the α-methylstyrene monomer by an acid catalyst, leading to the formation of a stable tertiary carbocation. This carbocation then reacts with a second monomer unit. The fate of the resulting dimeric carbocation determines which isomer is formed.

Cationic Dimerization Pathway

The following diagram illustrates the key steps in the acid-catalyzed dimerization of α-methylstyrene.

Caption: Cationic dimerization mechanism of α-methylstyrene.

Experimental Workflow for Isomer Synthesis and Characterization

The general workflow for the synthesis and analysis of α-methylstyrene dimers is outlined below.

Caption: General experimental workflow for dimer synthesis.

References

- 1. "Synthesis and Analysis of Dimers of Alpha-Methylstyrene" by Bhadreshkumar J. Mehta [scholarworks.wmich.edu]

- 2. This compound | 6362-80-7 | Benchchem [benchchem.com]

- 3. CN1109040A - Process for preparing alpha-methylstyrene unsaturated dimer - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

Thermodynamic Properties of α-Methylstyrene Polymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties associated with the polymerization of α-methylstyrene. Due to its relatively low ceiling temperature, understanding the thermodynamics of this process is crucial for controlling its polymerization and depolymerization, a factor of interest in various research and development applications, including drug delivery systems where controlled degradation is desirable. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying mechanisms and workflows.

Core Thermodynamic Data

The polymerization of α-methylstyrene is a reversible process governed by the interplay of enthalpy and entropy changes. The key thermodynamic parameters are summarized in the table below.

| Thermodynamic Parameter | Symbol | Value | Unit | Notes |

| Enthalpy of Polymerization | ΔH°p | -35.3 to -42.4 | kJ/mol | The polymerization is an exothermic process. The range reflects values obtained for different polymer fractions. |

| Entropy of Polymerization | ΔS°p | -104.5 | J/(mol·K) | Calculated from the ceiling temperature and enthalpy of polymerization. The negative value indicates a decrease in disorder as monomer molecules form a polymer chain. |

| Gibbs Free Energy of Polymerization at 25°C | ΔG°p | -4.2 to -11.3 | kJ/mol | Calculated using the equation ΔG°p = ΔH°p - TΔS°p. The negative value at standard conditions indicates that polymerization is spontaneous. |

| Ceiling Temperature | Tc | ~61 - 66 | °C | The temperature above which the polymerization is no longer thermodynamically favorable, and depolymerization dominates.[1] This is a critical parameter for controlling the polymerization process. |

Understanding the Thermodynamics: The Ceiling Temperature

The polymerization of α-methylstyrene is characterized by a readily accessible ceiling temperature (Tc), a critical thermodynamic parameter above which the propagation of the polymer chain is no longer favorable, and depolymerization becomes the dominant reaction.[2] This phenomenon is a direct consequence of the Gibbs free energy of polymerization (ΔGp), which is governed by the Dainton equation:

ΔGp = ΔHp - TΔSp

where:

-

ΔHp is the enthalpy of polymerization. For α-methylstyrene, this value is negative, indicating an exothermic reaction favored at lower temperatures.

-

T is the absolute temperature in Kelvin.

-

ΔSp is the entropy of polymerization. This value is negative because the conversion of monomer molecules into a more ordered polymer chain results in a decrease in entropy.

At the ceiling temperature, the Gibbs free energy change is zero (ΔGp = 0), and the polymerization and depolymerization reactions are in equilibrium. Above Tc, the TΔSp term becomes more negative than ΔHp, making ΔGp positive and thus favoring depolymerization. The relatively low ceiling temperature of α-methylstyrene is attributed to steric hindrance between the phenyl and methyl groups on the polymer backbone, which makes the polymer less stable compared to polymers like polystyrene.[2]

Experimental Protocols

The determination of the thermodynamic properties of α-methylstyrene polymerization relies on precise calorimetric measurements. Below are detailed methodologies for key experimental techniques.

Determination of the Enthalpy of Polymerization by Bomb Calorimetry

Bomb calorimetry is a technique used to determine the heat of combustion of a substance at constant volume. The enthalpy of polymerization can then be calculated by measuring the heats of combustion of both the monomer and the polymer.

Methodology:

-

Sample Preparation:

-

A precisely weighed sample (typically 0.5 - 1.0 g) of either the α-methylstyrene monomer or the poly(α-methylstyrene) is placed in a sample crucible. For liquid monomers, a gelatin capsule or a glass ampoule can be used to contain the sample.

-

A fuse wire of known length and mass is attached to the electrodes of the bomb head, with the wire in contact with the sample.

-

-

Bomb Assembly and Pressurization:

-

A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure that all water formed during combustion is in the liquid state.

-

The bomb head is securely sealed to the bomb cylinder.

-

The bomb is purged with a small amount of oxygen to remove atmospheric nitrogen and then filled with high-purity oxygen to a pressure of approximately 30 atm.[3]

-

-

Calorimetric Measurement:

-

The pressurized bomb is submerged in a known volume of water in the calorimeter bucket.

-

The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water in the calorimeter is recorded at regular intervals until a constant temperature is reached.

-

-

Data Analysis:

-

The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

The heat released by the combustion of the sample is calculated from the temperature rise of the calorimeter system.

-

Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from any residual nitrogen.

-

The heat of combustion per mole of the monomer and the polymer repeating unit is calculated.

-

The enthalpy of polymerization (ΔHp) is then determined by the difference between the heat of combustion of the monomer and the polymer: ΔHp = Hc(monomer) - Hc(polymer)

-

Determination of Thermal Transitions by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine thermal transitions such as the glass transition temperature (Tg) and melting point (Tm), and to measure heat capacity.[4][5][6]

Methodology:

-

Sample Preparation:

-

Instrument Setup and Calibration:

-

The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium.

-

An inert atmosphere is maintained in the sample chamber by purging with a gas like nitrogen.

-

-

Thermal Program:

-

The sample and reference pans are placed in the DSC cell.

-

A temperature program is initiated, typically involving a heating and cooling cycle at a controlled rate (e.g., 10 °C/min). A common procedure is to heat the sample to a temperature above its expected thermal transitions, cool it down, and then heat it again. The second heating scan is often used for analysis to ensure a consistent thermal history.

-

-

Data Acquisition and Analysis:

-

The instrument measures the differential heat flow between the sample and the reference as a function of temperature.

-

The resulting thermogram is analyzed to identify thermal events:

-

Glass Transition (Tg): Appears as a step-like change in the baseline of the heat flow curve.

-

Crystallization (Tc): An exothermic peak indicating the crystallization of the polymer upon cooling.

-

Melting (Tm): An endothermic peak representing the melting of crystalline domains.

-

-

Visualizations

Anionic Polymerization Mechanism of α-Methylstyrene

The polymerization of α-methylstyrene can be initiated by anionic species. The following diagram illustrates the key steps in the anionic polymerization of α-methylstyrene, a common laboratory and industrial synthesis method.

Caption: Anionic polymerization of α-methylstyrene.

Experimental Workflow for Thermodynamic Analysis

The following diagram outlines the general workflow for the experimental determination of the thermodynamic properties of α-methylstyrene polymerization.

Caption: Workflow for thermodynamic property determination.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ceiling temperature - Wikipedia [en.wikipedia.org]

- 3. chem.uzh.ch [chem.uzh.ch]

- 4. infinitalab.com [infinitalab.com]

- 5. scribd.com [scribd.com]

- 6. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 7. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

The Unintended Regulator: A Technical Guide to the Discovery and Implications of α-Methylstyrene Dimer (AMSD) in Polymerization Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the serendipitous discovery and subsequent characterization of α-methylstyrene dimer (AMSD), specifically 2,4-diphenyl-4-methyl-1-pentene, as a significant modulator in polymerization reactions. While not a byproduct in the conventional sense of an impurity, its presence, whether intentional or not, has a profound impact on the kinetics of polymerization and the final properties of the polymer. This document provides a comprehensive overview of the mechanisms of its formation and action, quantitative data on its effects, and detailed experimental protocols for its analysis.

Executive Summary

The presence of α-methylstyrene dimer (AMSD) in polymerization systems, particularly in emulsion polymerization, has been identified as a key factor in controlling the molecular weight and degree of polymerization of the resulting polymers. Initially perceived as a potential impurity, research has demonstrated that AMSD functions as a highly efficient chain transfer agent (CTA). Its discovery and characterization have provided polymer scientists with a valuable tool for tailoring polymer architecture. This guide will explore the fundamental chemistry of AMSD's interaction with propagating polymer chains, present key quantitative data from relevant studies, and provide detailed methodologies for its detection and the analysis of its effects.

The Discovery of AMSD as a Chain Transfer Agent

The investigation into the role of AMSD arose from observations of unexpected variations in molecular weight during certain polymerization processes. While initially suspected to be a byproduct of side reactions involving α-methylstyrene, a common comonomer, it was later determined that AMSD, when present, actively participates in the polymerization through an irreversible addition-fragmentation chain transfer (AFCT) mechanism.[1][2] This discovery shifted the perspective on AMSD from a mere contaminant to a functional agent capable of regulating polymer chain growth.

The core of its function lies in the reaction of a propagating polymer radical with the double bond of AMSD. This forms an intermediate radical which then fragments, terminating the existing polymer chain and generating a new, smaller radical that can initiate a new polymer chain.[1] This process effectively transfers the reactive site, leading to a lower average molecular weight of the final polymer.

Quantitative Impact of AMSD on Polymerization

The concentration of AMSD has a direct and measurable impact on key polymerization parameters. The following tables summarize the quantitative data from studies on the emulsion copolymerization of methyl methacrylate (B99206) (MMA) and butyl acrylate (B77674) (BA).

Table 1: Effect of AMSD Concentration on Average Molecular Weight, Degree of Polymerization, and Monomer Conversion [1][2]

| Run | AMSD Concentration (%) | Number-Average Molecular Weight (Mn) x 10⁴ ( g/mol ) | Number-Average Degree of Polymerization (Xn) | Monomer Conversion (%) |

| 1 | 0 | 40.56 | 3589 | 98.5 |

| 2 | 0.02 | 35.84 | 3172 | 98.2 |

| 3 | 0.05 | 31.23 | 2764 | 98.0 |

| 4 | 0.1 | 28.58 | 2529 | 97.8 |

Note: The data demonstrates a clear inverse relationship between the concentration of AMSD and both the number-average molecular weight and the degree of polymerization. The monomer conversion sees a slight decrease with increasing AMSD concentration.

Table 2: Effect of AMSD Concentration on the Rate of Polymerization [2]

| AMSD Concentration (mol/L) | Rate of Polymerization (Rp) x 10⁻³ (mol/L·s) |

| 0.0000 | 2.75 |

| 0.0015 | 2.20 |

| 0.0030 | 1.85 |

| 0.0045 | 1.60 |

Note: The rate of polymerization decreases as the concentration of AMSD increases. This is attributed to the chain transfer reaction competing with the propagation reaction.

Experimental Protocols

The following are detailed methodologies for key experiments related to the study of AMSD in polymerization reactions.

Emulsion Copolymerization of MMA and BA with AMSD

Objective: To synthesize poly(MMA-co-BA) in the presence of varying concentrations of AMSD to study its effect on polymer properties.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

Butyl acrylate (BA), inhibitor removed

-

Sodium dodecyl sulfate (B86663) (SDS)

-

Potassium persulfate (KPS)

-

This compound (AMSD)

-

Deionized water

Procedure:

-

Prepare the aqueous phase by dissolving SDS (emulsifier) in deionized water in a four-necked flask equipped with a mechanical stirrer, a condenser, a nitrogen inlet, and a thermometer.

-

Purge the system with nitrogen for 30 minutes to remove oxygen.

-

Prepare the oil phase by mixing MMA, BA, and the desired amount of AMSD.

-

Add the oil phase to the aqueous phase with continuous stirring to form a stable emulsion.

-

Heat the emulsion to the reaction temperature (e.g., 70°C).

-

Initiate the polymerization by adding an aqueous solution of KPS (initiator).

-

Maintain the reaction under a nitrogen atmosphere with constant stirring for a specified duration (e.g., 4 hours).

-

Cool the reaction to room temperature to quench the polymerization.

-

Precipitate the polymer by adding the emulsion to a non-solvent (e.g., methanol).

-

Filter, wash, and dry the polymer to a constant weight.

Characterization of Polymer Molecular Weight

Objective: To determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the synthesized polymers.

Method: Gel Permeation Chromatography (GPC)

Instrumentation:

-

GPC system with a refractive index (RI) detector.

-

Set of columns suitable for the expected molecular weight range.

-

Mobile phase: Tetrahydrofuran (THF).

Procedure:

-

Prepare polymer solutions of known concentration (e.g., 1 mg/mL) in THF.

-

Filter the solutions through a 0.45 µm filter.

-

Calibrate the GPC system using polystyrene standards of known molecular weights.

-

Inject the polymer samples into the GPC system.

-

Analyze the resulting chromatograms to determine Mn and PDI relative to the polystyrene standards.

Analysis of Polymer Terminal Structure

Objective: To confirm the incorporation of AMSD into the polymer chain and elucidate the chain transfer mechanism.

Method: Nuclear Magnetic Resonance (NMR) Spectroscopy[2]

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz).

-

NMR tubes.

-

Deuterated solvent (e.g., CDCl₃).

Procedure:

-

Dissolve a sample of the purified polymer in the deuterated solvent.

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Analyze the spectra for characteristic peaks corresponding to the fragments of the AMSD molecule in the terminal structure of the polymer chains. The presence of these signals confirms the addition-fragmentation chain transfer mechanism.

Visualizations of Mechanisms and Workflows

The following diagrams illustrate the key processes involved in the formation and analysis of AMSD's role in polymerization.

Caption: Addition-Fragmentation Chain Transfer Mechanism of AMSD.

Caption: Experimental Workflow for AMSD Analysis.

Conclusion

The identification of AMSD as a potent chain transfer agent, rather than an inert byproduct, has provided a valuable method for controlling polymer molecular weight and distribution. The quantitative data and experimental protocols presented in this guide offer researchers and drug development professionals the necessary tools to understand, analyze, and potentially leverage the effects of AMSD in their own polymerization systems. This knowledge is crucial for the development of polymers with precisely tailored properties for advanced applications.

References

A Comprehensive Technical Guide to Indoprofen

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The query specified CAS number 6362-80-7. Authoritative chemical databases, such as the European Chemicals Agency (ECHA), identify this number as 2,4-Diphenyl-4-methyl-1-pentene, a monomer used in polymer chemistry[1][2]. However, the context of the request—focusing on signaling pathways and drug development—strongly suggests the intended subject is the non-steroidal anti-inflammatory drug (NSAID) Indoprofen (B1671935) . Indoprofen's correct CAS number is 31842-01-0 [3][4][5][6][7]. This guide will provide a detailed technical overview of Indoprofen.

Introduction

Indoprofen is a non-steroidal anti-inflammatory drug (NSAID) from the arylpropionic acid class, which also includes well-known drugs like ibuprofen (B1674241) and ketoprofen[8]. It exhibits analgesic, anti-inflammatory, and antipyretic properties primarily by inhibiting prostaglandin (B15479496) biosynthesis[9][10]. First synthesized in the 1970s, it was later withdrawn from the market worldwide in the 1980s due to reports of severe gastrointestinal bleeding[3][11]. Despite its withdrawal from clinical use, Indoprofen remains a compound of interest in research. Notably, studies have found it can increase the production of the survival of motor neuron (SMN) protein, suggesting a potential area of investigation for therapies related to spinal muscular atrophy[3].

Chemical Structure and Properties

Indoprofen is chemically known as 2-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanoic acid[3]. It possesses an asymmetric carbon atom, and its pharmacological effects are almost entirely attributed to the (+)-S enantiomer[12].

Chemical Identifiers and Structure

| Identifier | Value |

| IUPAC Name | 2-[4-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanoic acid[3] |

| CAS Number | 31842-01-0[3][4][5][7] |

| Molecular Formula | C₁₇H₁₅NO₃[3][4] |

| Molecular Weight | 281.31 g/mol [3][4][7] |

| Canonical SMILES | CC(C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2)C(=O)O[3] |

| InChI Key | RJMIEHBSYVWVIN-UHFFFAOYSA-N[3][7] |

Physicochemical Properties

| Property | Value | Source |

| Physical Form | Off-white solid / Colorless scales | [5][13] |

| Melting Point | 208-210 °C / 213-214 °C | [5][11] |

| Solubility | DMSO: 52 mg/mL (184.84 mM) | [14] |

| Water: >42.2 µg/mL (at pH 7.4) | [11] | |

| pKa | 4.4 (Predicted) | N/A |

| LogP | 2.8 (Predicted) | [11] |

Pharmacokinetic Properties

| Parameter | Value | Notes | Source |

| Bioavailability | High (Rapid and complete absorption) | Oral administration | [3] |

| Metabolism | Glucuronidation | Primary metabolic pathway | [3][11] |

| Elimination Half-life (t½) | ~2.3 hours | In young, healthy subjects | [3][11] |

| 8.3 - 11 hours | In elderly subjects, indicating accumulation | [15][16][17] | |

| Excretion | Renal | Primarily excreted via the kidneys | [3] |

| Peak Plasma Concentration (Cmax) | 25.5 ± 7.06 µg/mL | In elderly patients after 200 mg dose | [15] |

| Time to Peak (Tmax) | 1.25 ± 0.71 h | In elderly patients after 200 mg dose | [15] |

Mechanism of Action

Indoprofen's primary mechanism of action is the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2[9][11]. These enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever[9][10]. By blocking this pathway, Indoprofen reduces the synthesis of prostaglandins, leading to its anti-inflammatory and analgesic effects[9][10]. More recent research has also suggested that Indoprofen may activate the AKT-AMPK signaling pathway and inhibit the NF-κB/MAPK pathway, contributing to its anti-inflammatory activities[4].

Experimental Protocols

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a representative method for determining the IC₅₀ value of Indoprofen against ovine COX-1 and human recombinant COX-2 enzymes using a colorimetric or fluorometric approach.

Principle: The assay measures the peroxidase activity of COX enzymes. PGG₂, produced from the oxygenation of arachidonic acid, is reduced to PGH₂, a reaction that can be monitored using a colorimetric or fluorometric probe. An inhibitor like Indoprofen will reduce the rate of this reaction.

Materials and Reagents:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes[18]

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor[18]

-

Arachidonic acid (substrate)[18]

-

Indoprofen (test inhibitor)

-

Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

Colorimetric/Fluorometric Probe (e.g., ADHP, Amplex Red)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of Indoprofen and reference inhibitors in DMSO. Perform serial dilutions in Assay Buffer to achieve a range of test concentrations (e.g., 0.01 nM to 100 µM).

-

Prepare working solutions of enzymes, heme, and arachidonic acid in cold Assay Buffer immediately before use[19].

-

-

Assay Setup:

-

Inhibitor Pre-incubation:

-

Reaction Initiation:

-

Data Acquisition:

-

Data Analysis:

-

Calculate the reaction rate (slope) from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each Indoprofen concentration relative to the vehicle control.

-

Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value[20].

-

Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of Indoprofen in a solution, such as a dissolution medium or plasma sample after solid-phase extraction.

Principle: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. Indoprofen is separated from other matrix components on a C18 stationary phase and quantified by UV absorbance.

Equipment and Materials:

-

HPLC system with a UV detector, pump, autosampler, and column oven

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: Acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid), pH adjusted to ~2.5-3.0[21].

-

Indoprofen analytical standard

-

Solvent for sample and standard preparation (e.g., 50:50 Acetonitrile:Water)

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of Indoprofen (e.g., 1 mg/mL) in the chosen solvent.

-

Create a series of calibration standards (e.g., 1 to 100 µg/mL) by diluting the stock solution.

-

-

Sample Preparation:

-

Dissolve the sample in the solvent.

-

Filter the sample through a 0.45 µm syringe filter to remove particulates before injection.

-

-

Chromatographic Conditions (Example):

-

Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the calibration standards in sequence from lowest to highest concentration.

-

Inject the prepared samples.

-

-

Data Processing:

-

Identify the Indoprofen peak in the chromatograms based on the retention time of the standard.

-

Integrate the peak area for all standards and samples.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of Indoprofen in the samples by interpolating their peak areas from the calibration curve.

-

Chemical Synthesis

A common synthesis route for Indoprofen involves the reaction of 2-(4-aminophenyl)propionic acid with phthalic anhydride (B1165640), followed by a reduction step.[3]

Synthesis Steps:

-

Reduction of Nitro Group: 2-(4-nitrophenyl)propionic acid is reduced, typically using iron and hydrochloric acid, to yield 2-(4-aminophenyl)propionic acid[3].

-

Phthalimide (B116566) Formation: The resulting aminophenylpropionic acid is reacted with phthalic anhydride to form the corresponding phthalimide derivative[3].

-

Selective Reduction: One of the two carbonyl groups in the phthalimide ring is selectively reduced to a methylene (B1212753) group, often using zinc dust in acetic acid, to yield the final product, Indoprofen[3][23].

Safety and Handling

Indoprofen is classified as toxic if swallowed and is suspected of causing cancer[6][11]. The primary target organ for toxicity observed in preclinical studies is the gastrointestinal tract, leading to ulceration[10].

| Hazard Type | GHS Classification | Precautionary Statements |

| Acute Toxicity | H301: Toxic if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P330: Rinse mouth. |

| Carcinogenicity | H351: Suspected of causing cancer | P201: Obtain special instructions before use. P280: Wear protective gloves/protective clothing/eye protection/face protection. P308+P313: IF exposed or concerned: Get medical advice/attention. |

| Storage | N/A | P405: Store locked up. |

| Disposal | N/A | P501: Dispose of contents/container in accordance with local regulations. |

Data sourced from PubChem and supplier Safety Data Sheets[6][11].

Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling Indoprofen. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust[6].

References

- 1. Substance Information - ECHA [echa.europa.eu]

- 2. CAS 6362-80-7: this compound [cymitquimica.com]

- 3. Indoprofen - Wikipedia [en.wikipedia.org]

- 4. Indoprofen - MedChem Express [bioscience.co.uk]

- 5. Indoprofen [drugfuture.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medkoo.com [medkoo.com]

- 8. Non-steroidal anti-inflammatory drugs. III. Structure of indoprofen: 2-[4-(1-oxo-2-isoindolinyl)phenyl]propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. indoprofen | Dosing, Uses and Side effects | medtigo [medtigo.com]

- 10. Preclinical studies on indoprofen, a new non-steroidal analgesic-antiinflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indoprofen | C17H15NO3 | CID 3718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of the enantiomers of indoprofen in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Indoprofen Analytical Standard - Neat Compound at Best Price [nacchemical.com]

- 14. selleckchem.com [selleckchem.com]

- 15. Pharmacokinetics of indoprofen in elderly patients following repeated oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetic profile of indoprofen in elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetic profile of indoprofen in elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. benchchem.com [benchchem.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. ijnrd.org [ijnrd.org]

- 23. Synthesis of Indoprofen [yakhak.org]

Spectroscopic Identification of Amsacrine (AMSA) Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the identification and differentiation of Amsacrine (AMSA) isomers. Amsacrine is a potent antineoplastic agent, and the precise identification of its isomers is critical for drug efficacy and safety, as different isomers can exhibit varied biological activities. This document details the experimental protocols and comparative data for the spectroscopic analysis of AMSA isomers using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For AMSA isomers, ¹H and ¹³C NMR are invaluable for distinguishing between positional isomers, such as the meta (m-AMSA) and ortho (o-AMSA) substituted analogues.

A standard protocol for the NMR analysis of AMSA isomers is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the AMSA isomer sample in approximately 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. The choice of solvent may depend on the solubility of the specific isomer.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or higher instrument, to acquire the spectra.

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Optimize the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Set the number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

-

A larger number of scans will be necessary for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).[1]

The key to differentiating AMSA isomers via NMR lies in the distinct chemical shifts of the protons and carbons on the anilino ring, which are influenced by the position of the methoxy (B1213986) substituent.

| Spectroscopic Data | m-AMSA | o-AMSA | Reference |

| ¹H NMR (δ, ppm) | Aromatic protons on the anilino ring will show distinct splitting patterns and chemical shifts due to the meta-position of the methoxy group. | The ortho-position of the methoxy group will result in different chemical shifts and coupling constants for the adjacent aromatic protons compared to m-AMSA. | [2] |

| ¹³C NMR (δ, ppm) | The carbon atoms of the anilino ring will have characteristic chemical shifts influenced by the electron-donating effect of the methoxy group at the meta-position. | The chemical shifts of the anilino ring carbons will be shifted due to the proximity of the methoxy group in the ortho-position. | [2] |